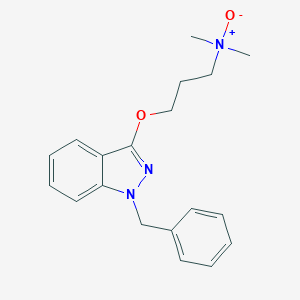
チサノン
概要
説明
Thysanone is a fungal benzoisochromanquinone compound known for its potent inhibitory activity against human rhinovirus 3C-protease . This compound is produced by fungi, particularly from the Penicillium section Thysanophora . Thysanone has garnered significant interest due to its unique structure and biological activities.
科学的研究の応用
作用機序
Target of Action
Thysanone, also known as (-)-Thysanone, is a fungal benzoisochromanquinone . Its primary target is the human rhinovirus 3C-protease . This enzyme plays a crucial role in the life cycle of the human rhinovirus, which is responsible for the common cold. By inhibiting this enzyme, Thysanone can potentially prevent the virus from replicating and spreading .
Mode of Action
Thysanone interacts with its target, the human rhinovirus 3C-protease, by binding to it and inhibiting its activity . This interaction disrupts the normal function of the enzyme, preventing it from participating in the viral replication process
Biochemical Pathways
Thysanone’s action on the human rhinovirus 3C-protease affects the viral replication pathway . By inhibiting this enzyme, Thysanone disrupts the life cycle of the virus, preventing it from replicating and spreading . The downstream effects of this disruption include a potential reduction in the severity and duration of the common cold .
Result of Action
The molecular and cellular effects of Thysanone’s action primarily involve the inhibition of the human rhinovirus 3C-protease . This inhibition disrupts the viral replication process, potentially reducing the severity and duration of the common cold . .
生化学分析
Biochemical Properties
Thysanone interacts with the human rhinovirus 3C-protease This interaction is crucial for its inhibitory activity against the protease
Cellular Effects
Its potent inhibitory activity against human rhinovirus 3C-protease suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thysanone exerts its effects at the molecular level primarily through its interaction with the human rhinovirus 3C-protease This interaction likely involves binding interactions with the protease, potentially leading to enzyme inhibition
準備方法
Synthetic Routes and Reaction Conditions: Thysanone can be synthesized through a total synthesis approach starting from ethyl (S)-lactate . The synthesis involves several steps, including the formation of key intermediates and the establishment of the (1R,3S)-absolute stereochemistry . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: While specific industrial production methods for thysanone are not extensively documented, the synthesis of similar fungal metabolites often involves large-scale fermentation processes. These processes utilize fungal cultures in bioreactors, providing a controlled environment for the production of secondary metabolites like thysanone .
化学反応の分析
Types of Reactions: Thysanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize thysanone, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce thysanone to its corresponding hydroquinone form.
Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups into the thysanone structure.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities and properties .
類似化合物との比較
- Xanthomegnins
- Ventiloquinones
- Dermolactone
- Semixanthomegnin
Thysanone’s distinct structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
(1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXPHSFVRRTOJM-OVZGEXIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438311 | |
| Record name | Thysanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233279-24-8 | |
| Record name | Thysanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















